molecular formula C18H27ClN2O2 B2566409 N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide;hydrochloride CAS No. 2445793-85-9

N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide;hydrochloride

Cat. No.: B2566409
CAS No.: 2445793-85-9
M. Wt: 338.88
InChI Key: MCFXENZNISIDST-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide;hydrochloride is a benzamide derivative characterized by a 4-methoxy-substituted aromatic ring, a 3-cyclopropyl group, and an N-methyl-4-aminocyclohexyl substituent. The hydrochloride salt enhances solubility, making it pharmacologically favorable. Its synthesis likely involves coupling a benzamide acid precursor with 4-aminocyclohexyl-N-methylamine using carbodiimide-based reagents, followed by salt formation .

Properties

IUPAC Name

N-(4-aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-20(15-8-6-14(19)7-9-15)18(21)13-5-10-17(22-2)16(11-13)12-3-4-12;/h5,10-12,14-15H,3-4,6-9,19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFXENZNISIDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)C2=CC(=C(C=C2)OC)C3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: This step involves the reduction of a nitrocyclohexane derivative to form the corresponding aminocyclohexane.

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

    Benzamide Formation: The final step involves the coupling of the aminocyclohexyl intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or aminocyclohexyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interactions with biological targets, including receptors and enzymes.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Research explores its effects on cellular processes and its potential as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features and Key Differences

Compound Name Core Structure Key Substituents Functional Groups
N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide;hydrochloride Benzamide 3-Cyclopropyl, 4-methoxy, N-methyl-4-aminocyclohexyl Amide, tertiary amine, hydrochloride salt
N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide Benzamide 4-Methoxy, 3-propanamido, N-(4-chlorophenyl) Amide, secondary amine, aryl chloride
2-(4-Chlorophenoxy)-N-(4-aminocyclohexyl)acetamide Acetamide 4-Chlorophenoxy, N-(4-aminocyclohexyl) Amide, primary amine, aryl chloride
N-(4-Aminocyclohexyl)pyrimidine-4-carboxamide Pyrimidine-carboxamide Pyrimidine-4-carboxamide, N-(4-aminocyclohexyl) Amide, primary amine

Key Observations :

  • The target compound’s 3-cyclopropyl group provides steric bulk distinct from the propanamido (linear chain) or chlorophenoxy (aromatic ether) groups in analogs.
  • The N-methyl-4-aminocyclohexyl group may enhance metabolic stability compared to unmethylated amines (e.g., in ’s compound).
  • Hydrochloride salt improves aqueous solubility relative to neutral analogs like N-(4-chlorophenyl)-4-methoxybenzamide .

Key Observations :

  • Substituent-driven specificity: The 4-aminocyclohexyl moiety appears in both CD38 inhibitors () and eIF2B activators (), suggesting that additional substituents dictate target engagement.
  • Antiviral vs. metabolic modulation : The 4-chlorophenyl and propanamido groups in ’s compound confer antiviral activity, whereas the target compound’s cyclopropyl group may favor different interactions.

Key Observations :

  • Crystallization challenges : ’s compound required cyclohexane/dichloromethane for crystallization, whereas the target compound’s synthesis may prioritize salt precipitation for purity.

Biological Activity

N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide;hydrochloride (CAS Number: 2445793-85-9) is a synthetic organic compound with significant potential in medicinal chemistry and pharmacology. Its unique molecular structure, which includes an aminocyclohexyl group, a cyclopropyl group, a methoxy group, and a benzamide moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical formula for this compound is C18H27ClN2O2C_{18}H_{27}ClN_{2}O_{2} with a molecular weight of approximately 338.87 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays and applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against hepatitis B virus (HBV) through mechanisms involving the modulation of intracellular proteins like APOBEC3G (A3G), which inhibits HBV replication.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Properties

In studies related to antiviral activity, compounds similar to N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide have shown efficacy against HBV. For instance, derivatives from the same chemical family have been reported to increase intracellular levels of A3G, leading to inhibition of HBV replication. This suggests that this compound may share similar antiviral mechanisms.

Cytotoxicity and Therapeutic Index

The cytotoxicity of the compound has been evaluated in vitro using various cell lines. The concentration required to inhibit cell viability by 50% (CC50) and the concentration that inhibits viral replication by 50% (IC50) are critical parameters for assessing its therapeutic potential.

Cell Line CC50 (µM) IC50 (µM) Selectivity Index (SI)
HepG2.2.15581.9929
HepG2.A64523.3016

These results indicate that the compound has a favorable selectivity index, suggesting it may be effective against HBV while exhibiting low toxicity to host cells.

Case Studies and Research Findings

  • Study on Antiviral Activity : A study evaluated the antiviral activity of various benzamide derivatives against HBV. The results indicated that certain derivatives significantly inhibited HBV replication by enhancing A3G levels in infected cells . This establishes a potential pathway for further investigation into this compound as a therapeutic agent for HBV.
  • Mechanistic Insights : Research has focused on understanding how A3G interacts with HBV proteins and how this interaction can be leveraged therapeutically. The findings suggest that increasing A3G levels could be an effective strategy for combating HBV infection .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing high-purity N-(4-Aminocyclohexyl)-3-cyclopropyl-4-methoxy-N-methylbenzamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using carbodiimide-based reagents. A typical procedure involves:

  • Reacting 3-cyclopropyl-4-methoxy-N-methylbenzoic acid with 4-aminocyclohexylamine in the presence of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in anhydrous dichloromethane or DMF .
  • Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HCl salt formation in diethyl ether to enhance crystallinity .
  • Yield optimization requires strict control of reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid-to-amine).

Q. What analytical techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the presence of cyclopropyl (δ 0.5–1.5 ppm), methoxy (δ ~3.8 ppm), and cyclohexylamine protons (δ 1.2–2.2 ppm). Disordered substituents (e.g., cyclohexane in analogs) may require dynamic NMR analysis .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is achieved using C18 columns with acetonitrile/water mobile phases (retention time ~8–10 min) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; disordered atoms (e.g., chlorine in analogs) are modeled with partial occupancies .

Q. How is the hydrochloride salt form advantageous for experimental applications?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility and stability, critical for in vitro assays. Salt formation involves treating the free base with HCl gas in ether, followed by lyophilization. Stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 72 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl, methoxy) influence target binding and enzymatic inhibition?

  • Methodological Answer :

  • Comparative SAR Analysis : Replace cyclopropyl with halogens (Cl, F) or methyl groups. Fluorine analogs (e.g., 3,4-difluoro derivatives) exhibit enhanced lipophilicity (logP +0.5) and CD38 inhibition (IC50 50 nM vs. 120 nM for cyclopropyl) due to electronegative interactions .
  • Computational Modeling : Docking studies (AutoDock Vina) reveal the cyclopropyl group occupies a hydrophobic pocket in CD38, while the methoxy group stabilizes hydrogen bonds with Asn125 .
  • Table 1 : Substituent Effects on CD38 Inhibition
SubstituentIC50 (nM)logP
Cyclopropyl1202.8
Cl953.1
F502.5
CH32003.4
Data extrapolated from analogs in .

Q. What strategies resolve discrepancies in enzymatic inhibition data across assay conditions?

  • Methodological Answer :

  • Assay Standardization : Use recombinant CD38 (≥90% purity) in Tris-HCl buffer (pH 7.4) with 1 mM NAD⁺. Discrepancies often arise from enzyme lot variability or detergent interference (e.g., Triton X-100 reduces activity by 20%) .
  • Control Experiments : Include known inhibitors (e.g., apigenin, IC50 300 nM) to validate assay conditions. Pre-incubate compounds at 37°C for 30 minutes to ensure equilibrium .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in triplicate measurements; use ANOVA to compare inter-lab data .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Methodological Answer :

  • Formulation : Administer as a hydrochloride salt in 5% DMSO/saline (10 mg/kg, IV). Plasma stability assays show a half-life of 2.1 hours in mice .
  • Tissue Distribution : LC-MS/MS quantitation reveals high brain penetration (brain/plasma ratio 0.8) due to cyclohexylamine’s passive diffusion .
  • Metabolite Identification : Incubate with liver microsomes (human vs. murine); major metabolites include hydroxylated cyclopropane derivatives (CYP3A4-mediated) .

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